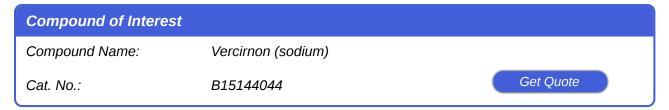


# Vercirnon's Promise Unfulfilled: A Comparative Analysis Against Modern IBD Therapies

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For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of a Discontinued CCR9 Antagonist with Newer, Efficacious Inflammatory Bowel Disease (IBD) Treatments.

This guide provides an objective comparison of the clinical efficacy and underlying mechanisms of **Vercirnon (sodium)**, a C-C chemokine receptor type 9 (CCR9) antagonist, against a range of newer, approved therapies for Inflammatory Bowel Disease (IBD). Vercirnon's development was discontinued after failing to meet primary endpoints in Phase III clinical trials for Crohn's disease. This analysis serves as a valuable case study in IBD drug development, contrasting a targeted but ultimately unsuccessful mechanism of action with the diverse and effective strategies of current treatments.

## **Executive Summary**

Vercirnon, an orally administered small molecule, was designed to inhibit the migration of inflammatory cells to the gut by blocking the CCR9-CCL25 axis. Despite a strong preclinical rationale, it failed to demonstrate significant efficacy in the SHIELD-1 Phase III trial. In contrast, newer IBD therapies, including anti-integrins (vedolizumab), anti-interleukin-12/23 agents (risankizumab), Janus kinase (JAK) inhibitors (upadacitinib and tofacitinib), and sphingosine-1-phosphate (S1P) receptor modulators (ozanimod), have shown significant efficacy in inducing and maintaining clinical remission in patients with moderate to severe IBD. This guide presents the available clinical trial data for Vercirnon alongside pivotal data from these newer agents, highlighting the differences in their mechanisms, efficacy, and safety profiles.



## Data Presentation: Efficacy and Safety of Vercirnon vs. Newer IBD Therapies

The following tables summarize the key efficacy and safety findings from the clinical trials of Vercirnon and selected newer IBD therapies. It is important to note that these are not head-to-head comparisons, as Vercirnon's development was halted before such trials could be conducted. The data is presented to illustrate the differing levels of efficacy observed.

Table 1: Induction of Clinical Remission and Response in Crohn's Disease

Therapy (Trial)	Patient Population	Primary Endpoint	Vercirnon/Acti ve Drug (%)	Placebo (%)
Vercirnon (SHIELD-1)[1][2] [3]	Moderate-to- severe CD	Clinical Response (≥100- point CDAI decrease) at Week 12	27.6 (500mg QD), 27.2 (500mg BID)	25.1
Risankizumab (ADVANCE)[4][5]	Moderate-to- severe CD	Clinical Remission (CDAI <150) at Week 12	45 (600mg IV)	25
Risankizumab (MOTIVATE)[4] [5]	Moderate-to- severe CD (biologic- experienced)	Clinical Remission (CDAI <150) at Week 12	42 (600mg IV)	20
Upadacitinib (U- EXCEL)[6][7][8]	Moderate-to- severe CD	Clinical Remission (CDAI <150) at Week 12	49.5 (45mg QD)	29.1
Upadacitinib (U- EXCEED)[6][7] [8]	Moderate-to- severe CD (biologic- experienced)	Clinical Remission (CDAI <150) at Week 12	38.9 (45mg QD)	21.1



Table 2: Maintenance of Clinical Remission in Crohn's Disease

Therapy (Trial)	Patient Population	Primary Endpoint	Active Drug (%)	Placebo (%)
Upadacitinib (U- ENDURE)[7][8]	Moderate-to- severe CD in remission	Clinical Remission (CDAI <150) at Week 52	37.3 (15mg QD), 47.6 (30mg QD)	15.1

Table 3: Induction of Clinical Remission and Response in Ulcerative Colitis

Therapy (Trial)	Patient Population	Primary Endpoint	Active Drug (%)	Placebo (%)
Vedolizumab (GEMINI 1)[9] [10]	Moderate-to- severe UC	Clinical Response at Week 6	47.1	25.5
Ozanimod (True North)[11][12] [13][14][15][16] [17][18][19][20]	Moderate-to- severe UC	Clinical Remission at Week 10	18.4	6.0
Tofacitinib (OCTAVE Induction 1)[21] [22][23]	Moderate-to- severe UC	Clinical Remission at Week 8	18.5 (10mg BID)	8.2
Tofacitinib (OCTAVE Induction 2)[21] [22][23]	Moderate-to- severe UC	Clinical Remission at Week 8	16.6 (10mg BID)	3.6

Table 4: Maintenance of Clinical Remission in Ulcerative Colitis



Therapy (Trial)	Patient Population	Primary Endpoint	Active Drug (%)	Placebo (%)
Vedolizumab (GEMINI 1)[9] [10]	Moderate-to- severe UC in remission	Clinical Remission at Week 52	41.8 (q8w), 44.8 (q4w)	15.9
Ozanimod (True North)[11][12] [13][14][15][16] [17][18][19][20]	Moderate-to- severe UC in remission	Clinical Remission at Week 52	37.0	18.5
Tofacitinib (OCTAVE Sustain)[21][22] [23][24]	Moderate-to- severe UC in remission	Clinical Remission at Week 52	34.3 (5mg BID), 40.6 (10mg BID)	11.1

Table 5: Overview of Safety Profiles



Therapy	Common Adverse Events	Serious Adverse Events of Interest
Vercirnon	Dose-dependent increase in overall adverse events[1][3]	Similar rates of serious adverse events and withdrawals to placebo in SHIELD-1[1][3]
Vedolizumab	Nasopharyngitis, headache, arthralgia, nausea[25]	Infusion-related reactions, infections
Risankizumab	Upper respiratory infections, headache, fatigue, injection site reactions[26]	Generally well-tolerated with a safety profile consistent with previous studies
Upadacitinib	Acne, nasopharyngitis, upper respiratory tract infection, herpes zoster, increased creatine phosphokinase[6][8]	Serious infections, malignancy, thrombosis, major adverse cardiovascular events (MACE)
Ozanimod	Nasopharyngitis, headache, upper respiratory tract infection, elevated liver enzymes[12][14]	Bradycardia at treatment initiation, macular edema, infections
Tofacitinib	Diarrhea, nasopharyngitis, upper respiratory tract infection, headache, herpes zoster, increased cholesterol levels[23][24][27]	Serious infections, malignancy, thrombosis, MACE

## **Experimental Protocols**

A summary of the methodologies for the key clinical trials cited is provided below.

#### **Vercirnon: SHIELD-1 and PROTECT-1 Trials**

SHIELD-1: This was a Phase III, randomized, double-blind, placebo-controlled study in 608
adults with moderate-to-severe Crohn's disease (CDAI score of 220-450)[1][2][3]. Patients
had an inadequate response to conventional therapy, including those who had failed TNF-



alpha antagonists[2]. Participants were randomized to receive Vercirnon 500 mg once daily, 500 mg twice daily, or placebo for 12 weeks[3]. The primary endpoint was clinical response, defined as a decrease in CDAI score of at least 100 points at 12 weeks[1][2]. The key secondary endpoint was clinical remission (CDAI score <150) at 12 weeks[1][2].

PROTECT-1: This was a Phase II, randomized, placebo-controlled trial. The study design
and full protocol details are less publicly available due to the subsequent discontinuation of
the drug's development.

## **Vedolizumab: GEMINI Program**

• GEMINI 1 (UC) & GEMINI 2 (CD): These were Phase III, randomized, double-blind, placebo-controlled trials[9][10]. Eligible patients were adults with moderately to severely active UC or CD who had failed at least one conventional therapy[10]. The induction phase involved intravenous vedolizumab or placebo at weeks 0 and 2[10]. The primary endpoint for induction in GEMINI 1 was clinical response at week 6, defined as a reduction in the Mayo Clinic score of ≥3 points and ≥30% from baseline, with a decrease in the rectal bleeding subscore of ≥1 point or an absolute rectal bleeding subscore of 0 or 1[10]. For GEMINI 2, a primary endpoint was clinical remission (CDAI <150) at week 6. Responders were then rerandomized to receive vedolizumab every 8 or 4 weeks or placebo for up to 52 weeks for the maintenance phase. The primary endpoint for maintenance was clinical remission at week 52[10].

### **Risankizumab: ADVANCE and MOTIVATE Trials**

• These were Phase III, multicenter, randomized, double-blind, placebo-controlled induction studies in adults with moderately to severely active Crohn's disease[4][5][26][28][29][30]. The ADVANCE study included patients with an inadequate response or intolerance to conventional and/or biologic therapy, while the MOTIVATE study focused on patients with an inadequate response or intolerance to biologic therapy[29][30]. Patients were randomized to receive intravenous risankizumab (600 mg or 1200 mg) or placebo at weeks 0, 4, and 8[5] [30]. The co-primary endpoints at week 12 were clinical remission (defined by CDAI <150 and by stool frequency and abdominal pain scores) and endoscopic response[5][28].

## Upadacitinib: U-EXCEL, U-EXCEED, and U-ENDURE Trials



- U-EXCEL and U-EXCEED: These were two Phase 3, randomized, double-blind, placebo-controlled induction trials in patients with moderately to severely active Crohn's disease[6][7] [31]. Patients were randomized (2:1) to receive upadacitinib 45 mg once daily or placebo for 12 weeks[7]. The co-primary endpoints were clinical remission (CDAI <150) and endoscopic response at week 12[7].</li>
- U-ENDURE: This was a Phase 3, randomized, double-blind, placebo-controlled maintenance trial[7][31]. Patients who achieved a clinical response after the 12-week induction with upadacitinib were randomized to receive upadacitinib 15 mg or 30 mg once daily, or placebo for 52 weeks[7]. The co-primary endpoints were clinical remission (CDAI <150) and endoscopic response at week 52.</li>

#### **Ozanimod: True North Trial**

• This was a Phase 3, multicenter, randomized, double-blind, placebo-controlled trial in patients with moderately to severely active ulcerative colitis[14][15][18][20]. The study consisted of a 10-week induction phase where patients were randomized to receive oral ozanimod 1 mg daily or placebo[15][20]. Patients who achieved a clinical response at week 10 were then re-randomized to continue ozanimod or switch to placebo for a 52-week maintenance phase[15][20]. The primary endpoints were the proportion of patients in clinical remission at week 10 and week 52[20].

## **Tofacitinib: OCTAVE Program**

- OCTAVE Induction 1 & 2: These were two identical Phase 3, randomized, double-blind, placebo-controlled 8-week induction trials in patients with moderately to severely active ulcerative colitis[21][22][23][32]. Patients were randomized to receive tofacitinib 10 mg twice daily or placebo[23]. The primary endpoint was remission at week 8, defined as a total Mayo score of ≤2 with no individual subscore >1 and a rectal bleeding subscore of 0[22].
- OCTAVE Sustain: This was a Phase 3, randomized, double-blind, placebo-controlled 52-week maintenance trial[21][23][24]. Patients who achieved a clinical response after the induction trials were randomized to tofacitinib 5 mg or 10 mg twice daily, or placebo[24]. The primary endpoint was remission at week 52[24].

## Signaling Pathways and Experimental Workflows

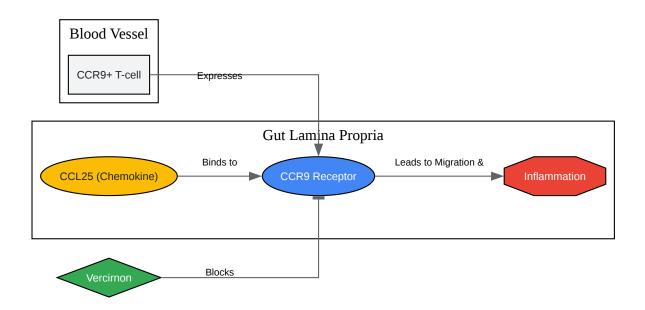


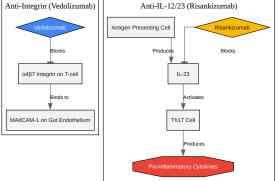


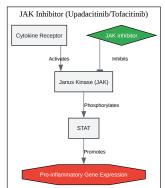
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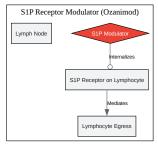
The following diagrams illustrate the mechanisms of action of Vercirnon and the newer IBD therapies, as well as a generalized workflow for IBD clinical trials.



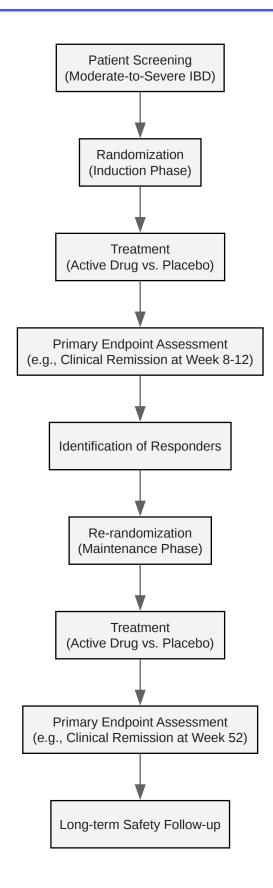












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